2-Chloro-4-cyanoacetanilide
Overview
Description
2-Chloro-4-cyanoacetanilide is an organic compound with the molecular formula C9H7ClN2O. It is a derivative of acetanilide, where the acetamide group is substituted with a cyano group and a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The cyano and carbonyl groups in these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized in the synthesis of various organic heterocycles . These heterocycles could potentially interact with various biochemical pathways, depending on their specific structures and properties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that 2-Chloro-4-cyanoacetanilide could potentially have significant molecular and cellular effects.
Action Environment
This suggests that the compound’s action could potentially be influenced by environmental factors such as dust levels and exposure routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanoacetanilide typically involves the cyanoacetylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows:
4-Chloroaniline+Ethyl cyanoacetate→this compound+Ethanol
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyanoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chloroaniline and cyanoacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Bases like sodium ethoxide or potassium carbonate.
Solvents: Ethanol, methanol, or dimethylformamide (DMF).
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Heterocyclic Compounds: Condensation reactions can lead to the formation of heterocyclic compounds, such as pyridines or pyrazoles.
Scientific Research Applications
2-Chloro-4-cyanoacetanilide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Material Science: The compound is used in the development of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Agriculture: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: Similar structure but lacks the cyano group.
2-Cyanoacetanilide: Similar structure but lacks the chlorine atom.
4-Chloro-2-cyanoacetophenone: Contains a ketone group instead of an amide group.
Uniqueness
2-Chloro-4-cyanoacetanilide is unique due to the presence of both the cyano group and the chlorine atom, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-(2-chloro-4-cyanophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJMEGPAYWVFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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